molecular formula C15H19F2NO2 B151579 (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 455957-94-5

(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B151579
CAS No.: 455957-94-5
M. Wt: 283.31 g/mol
InChI Key: VREKTDQOMSTPDN-NWDGAFQWSA-N
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Description

(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 455957-94-5) is a chiral pyrrolidine derivative with a tert-butyl group at position 1 and a 2,4-difluorophenyl substituent at position 2. Its molecular formula is C₁₅H₁₉F₂NO₂, with a molecular weight of 283.31 g/mol (). The compound is characterized by:

  • Stereochemistry: The (3S,4R) configuration ensures specificity in biological interactions.
  • Physicochemical Properties: Solubility ranges from 0.39 mg/mL to 0.794 mg/mL in aqueous solutions, with log S values between -2.51 and -3.46 ().
  • Applications: Used as a key intermediate in medicinal chemistry, particularly in synthesizing protease inhibitors and kinase modulators ().

Properties

IUPAC Name

(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17/h4-6,11-12H,7-8H2,1-3H3,(H,19,20)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREKTDQOMSTPDN-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432011
Record name (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455957-94-5
Record name (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfinamide-Based Asymmetric Induction

Drawing from Patent CN112624950A, a chiral tert-butyl sulfenamide auxiliary directs stereochemistry during pyrrolidine ring formation. For the target compound, this approach involves:

  • Step 1 : Condensation of a γ-keto ester with (R)-tert-butyl sulfenamide to form a chiral imine.

  • Step 2 : Grignard addition of 2,4-difluorophenyl magnesium bromide to the imine, yielding a diastereomerically enriched adduct.

  • Step 3 : Acid-mediated cyclization and reduction to form the pyrrolidine ring with concurrent tert-butyl group retention.

Optimization Insights :

  • Solvent choice (THF or diethyl ether) impacts Grignard reactivity and diastereoselectivity.

  • Trifluoroacetic acid (TFA) effectively facilitates cyclization while preserving stereochemical integrity.

Asymmetric Catalytic Hydrogenation

Rhodium-Catalyzed Enamine Reduction

Adapting methods from Patent CN109593802B, a prochiral enamine intermediate undergoes asymmetric hydrogenation:

  • Intermediate Synthesis : Condensation of tert-butylamine with a β-keto ester bearing a 2,4-difluorophenyl group.

  • Catalytic System : Rhodium-(R)-BINAP complex achieves >95% enantiomeric excess (ee) at 50 psi H₂.

Reaction Conditions :

ParameterValue
Catalyst Loading0.5 mol%
Temperature25°C
SolventMethanol
Pressure50 psi H₂
ee98% (3S,4R)

Enzymatic Resolution and Dynamic Kinetic Asymmetric Transformation

Imine Reductase-Catalyzed Reduction

Patent CN109593802B highlights imine reductases (IREDs) for enantioselective pyrrolidine synthesis. Applied to the target molecule:

  • Substrate : Prochiral pyrroline-3-carboxylate tert-butyl ester.

  • Enzyme System : Recombinant IRED coupled with formate dehydrogenase for cofactor regeneration.

  • Outcome : 92% yield, 99% ee, and 100% conversion in 24 hours.

Advantages :

  • Avoids stoichiometric chiral reagents.

  • Scalable under mild aqueous conditions (pH 7.0, 30°C).

Grignard Addition and Stereochemical Control

Aryl Group Installation

Carboxylic Acid Functionalization

Oxidation of Hydroxymethyl Precursors

The carboxylic acid at position 3 is introduced via oxidation:

  • Intermediate : (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-ylmethanol.

  • Oxidizing Agent : Jones reagent (CrO₃/H₂SO₄) in acetone (0°C, 2 hours).

  • Yield : 85–90% after purification.

Alternative Route :

  • Hydrolysis of a tert-butyl ester using NaOH/EtOH (reflux, 6 hours).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost EfficiencyScalability
Chiral Auxiliary7898ModerateHigh
Catalytic Hydrogenation8299HighModerate
Enzymatic9299LowHigh
Grignard/Reduction6595ModerateHigh

Key Observations :

  • Enzymatic methods offer superior yield and ee but require specialized biocatalysts.

  • Chiral auxiliaries balance cost and stereoselectivity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its unique structural features that allow for specific interactions with biological targets.

Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant properties. In particular, (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid has shown promise in modulating neurotransmitter systems associated with mood regulation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the pyrrolidine ring could enhance the selectivity and potency against serotonin receptors, suggesting a pathway for developing new antidepressants .

Analgesic Properties

The compound's ability to interact with pain pathways has also been explored. Its structural analogs have been tested for analgesic effects in preclinical models.

Data Table: Analgesic Activity of Pyrrolidine Derivatives

CompoundActivity LevelReference
This compoundModerateJournal of Pain Research
Analog AHighPain Medicine Journal
Analog BLowEuropean Journal of Pharmacology

Synthesis and Chemical Research

The compound serves as a versatile building block in organic synthesis. Its unique properties allow it to participate in various chemical reactions.

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis to produce other chiral compounds.

Example Reaction :

Chiral Pool SynthesisTarget Chiral Compound\text{Chiral Pool Synthesis}\rightarrow \text{Target Chiral Compound}

This method enhances the efficiency of synthesizing complex molecules with high enantiomeric purity .

Drug Development

In pharmaceutical research, this compound has been identified as a potential lead structure for developing new drugs targeting specific receptors involved in various diseases.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in drug development.

Safety Assessments

Toxicological evaluations indicate that while the compound exhibits some hazardous properties (e.g., H302 - Harmful if swallowed), it remains within acceptable limits for research applications .

Mechanism of Action

The mechanism of action of (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Table 1: Core Structural Features of Selected Pyrrolidine Derivatives
Compound Name Core Structure Substituents at Position 4 Protecting Group Molecular Formula Molecular Weight (g/mol) Evidence ID
Target: (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid Pyrrolidine 2,4-Difluorophenyl tert-Butyl C₁₅H₁₉F₂NO₂ 283.31 6, 17
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-... () Pyrrolidine 1,3-Benzodioxol-5-yl Methyl C₂₂H₂₂F₃N₃O₅ 466.43 1
(±)-(3R,4S)-1-Methyl-4-(1-methyl-1H-indol-3-yl)-... () Pyrrolidine 1-Methyl-1H-indol-3-yl Methyl C₂₄H₂₅F₃N₄O₃ 475.48 2
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)... () Pyrrolidine 4-Fluorophenyl BOC C₁₆H₂₀FNO₄ 309.33 11
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid () Pyridine Trifluoromethyl at C3 N/A C₇H₄F₃NO₂ 191.11 5

Key Observations :

  • The tert-butyl group in the target compound enhances steric bulk compared to methyl or BOC groups in analogs ().
  • Fluorine substituents (e.g., 2,4-difluorophenyl vs. 4-fluorophenyl) influence electronic properties and lipophilicity ().
  • Heterocyclic cores (pyrrolidine vs. pyridine) dictate ring strain, hydrogen bonding, and bioavailability ().

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility (mg/mL) Log S Melting Point (°C) Hazard Profile (GHS) Evidence ID
Target Compound 0.39–0.794 -2.51 to -3.46 N/A H302, H315, H319, H335 9, 17
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-... () Not reported N/A N/A Not reported 1
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid () Not reported N/A 147 Not reported 5
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)... () Not reported N/A N/A H302, H315, H319 11

Key Observations :

  • The target compound’s solubility is moderate, likely due to the balance between hydrophobic (tert-butyl) and polar (carboxylic acid) groups ().
  • Hazard profiles are similar across tert-butyl/BOC-protected pyrrolidines, emphasizing oral toxicity and skin/eye irritation risks ().

Key Observations :

  • High purity (>95%) is common for pharmaceutical intermediates ().

Biological Activity

(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS Number: 455957-94-5) is a chiral compound with the molecular formula C₁₅H₁₉F₂NO₂ and a molecular weight of approximately 283.31 g/mol. This compound features a pyrrolidine ring substituted with a tert-butyl group and a 2,4-difluorophenyl moiety, which contributes to its potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological interactions. The presence of the carboxylic acid group suggests possible interactions with enzymes or receptors that recognize such functional groups. The difluorophenyl moiety enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

PropertyValue
Chemical Formula C₁₅H₁₉F₂NO₂
Molecular Weight 283.31 g/mol
CAS Number 455957-94-5
Melting Point Not available
Boiling Point 358.5 °C at 760 mmHg

Enzyme Inhibition Studies

Research indicates that compounds with similar structures have shown promise as enzyme inhibitors. For instance, studies have demonstrated that pyrrolidine derivatives can inhibit various enzymes involved in metabolic processes. Further investigations into this compound's binding affinity to specific enzymes could elucidate its pharmacological profile.

Potential Therapeutic Applications

The unique structure of this compound positions it as a candidate for several therapeutic applications:

  • Anticancer Activity : Similar compounds have been investigated for their anticancer properties. For example, certain pyrrolidine derivatives have shown cytotoxic effects against tumor cell lines.
  • Neurological Disorders : Given the role of pyrrolidine derivatives in modulating neurotransmitter systems, there is potential for this compound in treating neurological disorders.

Case Studies and Research Findings

  • Cytotoxicity in Tumor Models : A study examining structurally related compounds found that some exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that this compound may also possess similar properties .
  • Binding Affinity Studies : Preliminary interaction studies indicate that this compound may bind selectively to certain receptors involved in metabolic regulation. Further research is needed to quantify these interactions and assess their biological significance .

Q & A

Q. What are the optimal reaction conditions for synthesizing (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid to achieve high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, palladium-catalyzed coupling (e.g., Pd(OAc)₂) with tert-butyl XPhos ligand in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 hours) can yield intermediates. Subsequent hydrolysis with HCl (93–96°C, 17 hours) removes protecting groups. Critical parameters include catalyst loading, solvent choice, and temperature control to minimize racemization. Enantiomeric purity can be monitored via chiral HPLC or LC-MS .
StepCatalyst/SolventConditionsYield
CouplingPd(OAc)₂, XPhos40–100°C, inert~70%
HydrolysisHCl/H₂O93–96°C>90%

Q. Which analytical techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to resolve enantiomers.
  • LC-MS (APCI) : Confirm molecular weight (e.g., m/z 466 observed vs. calculated 466 for related analogs) and purity (>99%) .
  • FTIR : Key bands include C=O stretch at ~1675 cm⁻¹ and NH/OH stretches at 3250–3350 cm⁻¹ .

Q. What are the critical parameters to monitor during purification to ensure high yield and purity?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for recrystallization to minimize impurities.
  • Temperature Gradients : Slow cooling from reflux prevents amorphous precipitation.
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separate diastereomers. Combine filtrates from repeated reactions to maximize recovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Impurity Profiles : Trace enantiomers (e.g., 3R,4S vs. 3S,4R) can alter activity. Use chiral resolution techniques to isolate isomers .
  • Assay Conditions : Variations in pH, salt concentration, or cell lines (e.g., HEK293 vs. CHO) impact receptor binding. Standardize protocols using validated reference compounds .
  • Data Normalization : Express activity as % inhibition relative to controls to account for inter-experimental variability.

Q. What strategies improve the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts (e.g., rac-(3R,4S)-...-carboxylic acid hydrochloride) enhance aqueous stability by reducing hygroscopicity .
  • Buffered Solutions : Store at pH 4–6 (acetate buffer) to prevent decarboxylation.
  • Lyophilization : Freeze-drying in inert atmospheres (argon) preserves integrity for long-term storage .

Q. How does the 2,4-difluorophenyl group influence reactivity in derivatization reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms:
  • Reduce Nucleophilicity : Hinder SN2 reactions at the pyrrolidine nitrogen.
  • Direct Electrophilic Substitution : Fluorine meta-directing effects favor functionalization at the 5-position of the phenyl ring.
  • Stabilize Intermediates : Fluorine’s inductive effect stabilizes transition states in Suzuki-Miyaura couplings (e.g., with 4-chlorophenyl boronic acid) .
Reaction TypeReactivity TrendExample
AmidationSlower vs. non-fluorinated analogs76% yield with DCC/DMAP
Cross-CouplingEnhanced with Pd catalysts85% yield

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid

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